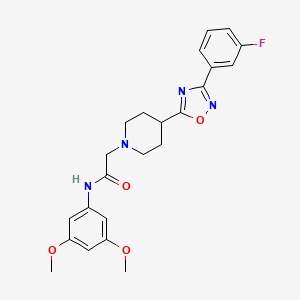

![molecular formula C20H22N2O4S B2627126 (Z)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide CAS No. 1005939-09-2](/img/structure/B2627126.png)

(Z)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of benzo[d]thiazol-2(3H)-one, which is a heterocyclic compound . It has an ethoxy group and a methoxyethyl group attached to the benzothiazole ring, and a phenoxyacetamide group attached via a double bond .

Synthesis Analysis

While the exact synthesis of this compound is not available, similar compounds have been synthesized by reactions involving 1,3-dipolar cycloaddition . For example, a series of 1,2,3-triazole derivatives of 6-bromobenzo[d]thiazol-2(3H)-one were synthesized by 1,3-dipolar cycloaddition with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzothiazole ring, which is a bicyclic system consisting of a benzene ring fused to a thiazole ring . The ethoxy, methoxyethyl, and phenoxyacetamide groups would be attached to this ring system .Scientific Research Applications

Importance in Medicinal Chemistry

Benzothiazole and its derivatives are recognized for their extensive biological activities, making them crucial in medicinal chemistry. The unique structural features of benzothiazole allow for a variety of biological activities, including antiviral, antimicrobial, anti-diabetic, anti-tumor, and anti-inflammatory effects. The scaffold's versatility is highlighted by its presence in numerous pharmacological agents, underlining its rapid development and interest within the field (Bhat & Belagali, 2020).

Synthetic Strategies and Applications

The synthesis of benzothiazole derivatives has been a focal point in research, aiming to enhance their pharmacological activities. Different synthetic strategies for benzothiazole heterocyclic derivatives are explored to discover potential drug candidates for various diseases, such as cancer, hypertension, and microbial infections. The methodologies often involve using 2-aminothiophenol, 1,3-dicarbonyl compounds, or α-haloketones, leading to potential yields and opening new avenues for drug discovery (Mir, Dar, & Dar, 2020).

Therapeutic Potential and Patent Insights

The therapeutic potential of benzothiazole derivatives has been extensively documented, with numerous patents filed for their use in treating a variety of diseases. These derivatives exhibit a broad spectrum of activities, including antimicrobial, analgesic, anti-inflammatory, and antidiabetic effects. The structural simplicity and synthetic accessibility of the benzothiazole nucleus facilitate the development of chemical libraries, which could lead to the discovery of new therapeutic agents. The review of patents from 2010 to 2014 emphasizes the increasing importance of benzothiazole in drug discovery, indicating its potential in developing new treatments for various health conditions (Kamal, Hussaini Syed, & Malik Mohammed, 2015).

Properties

IUPAC Name |

N-[6-ethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-phenoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4S/c1-3-25-16-9-10-17-18(13-16)27-20(22(17)11-12-24-2)21-19(23)14-26-15-7-5-4-6-8-15/h4-10,13H,3,11-12,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKQCJNOAXQFPAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N(C(=NC(=O)COC3=CC=CC=C3)S2)CCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2627044.png)

![4-[3-(2-Methylphenyl)pyrrolidine-1-carbonyl]-1-(prop-2-yn-1-yl)piperidine](/img/structure/B2627046.png)

![4-chloro-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide](/img/structure/B2627049.png)

![diethyl 1-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1H-pyrazole-3,5-dicarboxylate](/img/structure/B2627051.png)

![2-Amino-2-[3-(2-chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2627053.png)

![[1-oxo-1-(4-pyrrolidin-1-ylsulfonylanilino)propan-2-yl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B2627057.png)

![7-benzyl-1-ethyl-3,4,9-trimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2627058.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2627060.png)

![2-amino-5-bromo-N-[(3-bromothiophen-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2627062.png)

![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2627066.png)